Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate)
Overview
Description
Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate) is a useful research compound. Its molecular formula is C58H44O8 and its molecular weight is 869.0 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carboxylate) typically involves a multi-step process. One common method includes the reaction of 4-bromobiphenyl with ethene-1,1,2,2-tetrayl tetrakisboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carboxylate) can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the biphenyl rings, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Tetramethyl 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carboxylate) has several applications in scientific research:
Materials Science: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which Tetramethyl 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carboxylate) exerts its effects is primarily through its interaction with molecular targets in various pathways. For instance, in materials science, its unique structure allows it to form stable, conductive networks, enhancing the performance of electronic devices . In biological systems, it may interact with cellular membranes, facilitating the delivery of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-aminophenyl)ethene: Another compound with a similar ethene core but with amino groups instead of carboxylate groups.
Tetrakis(4-hydroxyphenyl)ethene: Features hydroxyl groups, offering different reactivity and applications.
Uniqueness
Tetramethyl 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carboxylate) is unique due to its combination of biphenyl carboxylate groups and ethene core, providing a balance of stability and reactivity that is advantageous in various applications .
Properties
IUPAC Name |
methyl 4-[4-[1,2,2-tris[4-(4-methoxycarbonylphenyl)phenyl]ethenyl]phenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H44O8/c1-63-55(59)49-29-13-41(14-30-49)37-5-21-45(22-6-37)53(46-23-7-38(8-24-46)42-15-31-50(32-16-42)56(60)64-2)54(47-25-9-39(10-26-47)43-17-33-51(34-18-43)57(61)65-3)48-27-11-40(12-28-48)44-19-35-52(36-20-44)58(62)66-4/h5-36H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOIPRFSJPTDRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)C6=CC=C(C=C6)C(=O)OC)C7=CC=C(C=C7)C8=CC=C(C=C8)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H44O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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